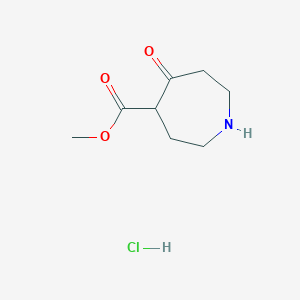

Methyl 5-oxoazepane-4-carboxylate hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 5-oxoazepane-4-carboxylate hydrochloride is a chemical compound with the molecular formula C8H14ClNO3 and a molecular weight of 207.66 g/mol . It is a derivative of azepane, a seven-membered heterocyclic compound containing nitrogen. This compound is primarily used in research and development within the pharmaceutical and chemical industries.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-oxoazepane-4-carboxylate hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a diester, followed by cyclization and subsequent hydrolysis to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of catalysts and specific solvents to facilitate the reaction and improve efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 5-oxoazepane-4-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed .

Wissenschaftliche Forschungsanwendungen

Methyl 5-oxoazepane-4-carboxylate hydrochloride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical agents.

Industry: It is used in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of methyl 5-oxoazepane-4-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved may include binding to active sites of enzymes or receptors, leading to modulation of their activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to methyl 5-oxoazepane-4-carboxylate hydrochloride include:

- Methyl 5-oxohexanoate

- Methyl 5-oxopentanoate

- Methyl 5-oxoheptanoate

Uniqueness

This compound is unique due to its seven-membered ring structure, which imparts specific chemical and biological properties. This distinguishes it from other similar compounds with different ring sizes or functional groups .

Biologische Aktivität

Methyl 5-oxoazepane-4-carboxylate hydrochloride is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including structure-activity relationships (SAR), pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its azepane ring structure, which is conducive to various biological interactions. The compound's molecular formula is C8H12ClN1O3, and it features a carboxylate group that may play a significant role in its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Studies suggest that compounds with similar structures may act as modulators of various receptors, including muscarinic acetylcholine receptors (mAChRs) and others involved in neurological functions .

Table 1: Potential Biological Targets of this compound

Pharmacological Effects

Research indicates that this compound may exhibit various pharmacological effects:

- Neuroprotective Effects : Similar compounds have shown promise in protecting neurons from damage, suggesting potential applications in neurodegenerative diseases .

- Cognitive Enhancement : Agonists targeting mAChRs have demonstrated pro-cognitive effects, which may be relevant for conditions like Alzheimer's disease (AD) and schizophrenia .

- Chloride Secretion Modulation : As a CFTR potentiator, it may enhance chloride ion transport, offering therapeutic avenues for cystic fibrosis patients .

Case Studies and Research Findings

- Neuroprotective Studies : A study evaluated the neuroprotective properties of azepane derivatives, revealing that they could prevent neuronal death in vitro under oxidative stress conditions. This suggests a potential role for this compound in neuroprotection .

- Cognitive Function Enhancement : In animal models, compounds with similar structures were shown to improve memory and learning capabilities by acting as selective mAChR agonists. This highlights the potential for this compound in cognitive enhancement therapies .

- CFTR Modulation : Research involving primary human bronchial epithelial cells demonstrated that azepane derivatives could effectively stimulate CFTR-mediated chloride secretion, indicating that this compound might serve as a valuable therapeutic agent for cystic fibrosis .

Structure-Activity Relationship (SAR)

The SAR studies reveal critical insights into how modifications to the azepane structure influence biological activity. For instance, substituents on the nitrogen atom or variations in the carboxylate group can significantly alter receptor affinity and efficacy .

Table 2: Structure-Activity Relationships of Azepane Derivatives

| Compound Variant | Modifications | Biological Activity |

|---|---|---|

| Compound A | Methyl substitution on nitrogen | High CFTR potentiation |

| Compound B | Hydroxyl group addition | Enhanced neuroprotection |

| Compound C | Carboxylic acid modification | Increased cognitive effects |

Eigenschaften

IUPAC Name |

methyl 5-oxoazepane-4-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3.ClH/c1-12-8(11)6-2-4-9-5-3-7(6)10;/h6,9H,2-5H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWCOIQVNIDKFKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCNCCC1=O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.